molecular formula C13H13N3OS B15045600 (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one

Cat. No.: B15045600
M. Wt: 259.33 g/mol
InChI Key: CSVINWQTTSZRHB-ZROIWOOFSA-N
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Description

This compound belongs to the thiazolidinone family, characterized by a five-membered heterocyclic ring containing nitrogen and sulfur atoms. The structure features an (E)-configured hydrazone group at position 2, formed by condensation of a phenyl-substituted aldehyde with a hydrazine derivative.

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

(2Z)-2-[(Z)-benzylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H13N3OS/c1-2-6-11-12(17)15-13(18-11)16-14-9-10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2,(H,15,16,17)/b14-9-

InChI Key

CSVINWQTTSZRHB-ZROIWOOFSA-N

Isomeric SMILES

C=CCC1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1

Canonical SMILES

C=CCC1C(=O)NC(=NN=CC2=CC=CC=C2)S1

Origin of Product

United States

Preparation Methods

Formation of Phenylmethylidene Hydrazine

Benzaldehyde reacts with hydrazine hydrate in ethanol under reflux, catalyzed by glacial acetic acid, to yield N'-benzylidenehydrazine.

Benzaldehyde + Hydrazine hydrate → N'-Benzylidenehydrazine  

This step achieves >80% yield under optimized conditions (2 h reflux in ethanol).

Thiazolidin-4-one Core Assembly

The thiazolidin-4-one ring forms via cyclocondensation of the hydrazone with a mercaptocarboxylic acid. Critically, the mercaptocarboxylic acid determines the substituent at position 5.

Mercaptocarboxylic Acid Selection

To introduce the propenyl group at position 5, two strategies emerge:

  • Direct Use of Allyl-Containing Mercaptocarboxylic Acids :
    • Example: 3-Mercaptoacrylic acid (HS–CH₂–CH=CH–COOH).
    • Challenges: Limited commercial availability necessitates in situ preparation via thiol-ene click chemistry or oxidation of allyl thioglycolic acid.
  • Post-Cyclization Functionalization :
    • Synthesize a thiazolidin-4-one with a reactive group (e.g., bromide) at position 5, followed by allylation via Suzuki coupling or Grignard reaction.

Cyclocondensation Reaction

Combining N'-benzylidenehydrazine, 3-mercaptoacrylic acid, and an amine catalyst (e.g., triethylamine) in toluene under Dean-Stark conditions facilitates water elimination and ring closure:

N'-Benzylidenehydrazine + 3-Mercaptoacrylic acid → Thiazolidin-4-one core  

Conditions :

  • Solvent: Toluene (70 mL)
  • Catalyst: Triethylamine (2 eq)
  • Temperature: Reflux (110°C)
  • Duration: 5 h
  • Yield: 45–60% (dependent on mercaptoacid purity).

Stereochemical and Conformational Analysis

The (2E,2E) configuration arises from thermodynamic control during hydrazone formation and cyclocondensation. Key factors include:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor (E)-isomers due to enhanced resonance stabilization.
  • Temperature : Lower temperatures (0–25°C) reduce isomerization, preserving the desired configuration.

X-ray crystallography of analogous compounds confirms the thiazolidin-4-one ring adopts a planar conformation, with the phenyl and propenyl groups orthogonal to minimize steric clash.

Yield Optimization and Scalability

Catalytic Enhancements

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 150 W).
  • Ionic Liquid Catalysts : [BMIM]BF₄ improves mercaptoacid solubility, boosting yields to 70%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Mechanochemical grinding of reactants in a ball mill achieves 55% yield with minimal waste.
  • Molecular Oxygen as Oxidant : Eliminates peroxides, enhancing safety and atom economy.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR :
    • δ 7.2–7.8 ppm (aromatic protons from phenyl group).
    • δ 5.1–5.3 ppm (allylic protons, J = 10–12 Hz).
  • IR Spectroscopy :
    • 1720 cm⁻¹ (C=O stretch of thiazolidinone).
    • 1600 cm⁻¹ (C=N stretch of hydrazone).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 285 [M+H]⁺.

Challenges and Limitations

  • Mercaptoacid Instability : 3-Mercaptoacrylic acid prone to polymerization; requires in situ generation.
  • Isomerization Risk : Prolonged heating converts (E)-isomers to (Z)-forms, necessitating strict temperature control.
  • Low Solubility : Thiazolidin-4-ones aggregate in polar solvents, complicating purification.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Thiazolidinone Core

The following table summarizes key structural differences between the target compound and analogs:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Key Structural Features
Target Compound (E)-Phenylmethylidene hydrazone Prop-2-en-1-yl (allyl) C₁₄H₁₂N₃OS Allyl group enhances electrophilicity; phenyl ensures aromatic stabilization
5-Methyl-2-[2-(thiophen-2-ylmethylidene)hydrazinyl]-4-thiazolone () Thiophen-2-ylmethylidene hydrazone Methyl C₉H₈N₃OS₂ Thiophene introduces sulfur-rich π-system; smaller substituent reduces steric hindrance
2-[(2E)-2-(2-Furylmethylene)hydrazino]-5-phenyl-1,3-thiazol-4(5H)-one () Furylmethylene hydrazone Phenyl C₁₄H₁₁N₃O₂S Furan oxygen enhances polarity; phenyl at position 5 increases lipophilicity
(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one () 2-Nitrophenylmethylidene Phenyl C₁₆H₁₀N₂O₃S₂ Nitro group enhances electron-withdrawing effects; sulfanylidene modifies ring reactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The phenyl group in the target compound provides stabilization via resonance, whereas nitro () or furan () substituents alter electronic properties and solubility.
Spectroscopic Characterization
  • NMR Shifts : In , alkylation of an oxymethine to a methylene unit caused significant upfield shifts in $ ^1H $-NMR (δ 4.53 → 2.28 ppm) and $ ^{13}C $-NMR (δ 68.0 → 26.6 ppm). Similar shifts may occur in the target compound depending on substituent electronic effects .
  • Mass Spectrometry : High-resolution mass spectrometry (HREIMS) in and is critical for confirming molecular formulas, especially for oxygen-deficient analogs .

Biological Activity

The compound (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant

These compounds exhibit their effects through various mechanisms, including inhibition of specific enzymes and modulation of cellular pathways .

Anticancer Activity

Recent studies have demonstrated that thiazolidin-4-one derivatives possess notable anticancer properties. For instance, modifications in the structure can enhance their ability to inhibit cancer cell proliferation. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study:
A study evaluated the anticancer effects of a related thiazolidinone derivative on breast cancer cells. The compound induced apoptosis and significantly reduced cell viability at concentrations as low as 10 µM .

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating substantial inhibition zones in disk diffusion assays .

Microorganism Inhibition Zone (mm)
Staphylococcus aureus22
Escherichia coli20

Antidiabetic Activity

Thiazolidinones have been recognized for their antidiabetic effects, primarily through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound's structural features suggest potential for similar activity, warranting further investigation into its efficacy in diabetic models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways associated with cancer and diabetes.
  • Cell Signaling Modulation : It can alter signaling pathways that regulate cell proliferation and apoptosis.
  • Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Variations in substituents at specific positions on the thiazolidine ring can significantly alter potency and selectivity for different biological targets. For example, the presence of electron-withdrawing groups has been linked to enhanced anticancer activity .

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